![molecular formula C7H8N4 B1454766 [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamin CAS No. 1313726-30-5](/img/structure/B1454766.png)
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamin
Übersicht
Beschreibung
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal and pharmaceutical chemistry . This compound, with its unique structure, has shown potential in various scientific research applications, including medicinal chemistry and material sciences .
Wissenschaftliche Forschungsanwendungen
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine has numerous scientific research applications:
Medicinal Chemistry: It acts as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2, making it useful in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It is used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Biological Research: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biological research.
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
For instance, as an inhibitor, it could prevent the normal functioning of the target, thereby altering the downstream processes .
Biochemical Pathways
Given the potential targets, it can be speculated that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the known actions of similar compounds, it can be inferred that the compound may lead to changes in cellular processes related to immune response, oxygen sensing, and signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemische Analyse
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in the signaling pathways of various cytokines and growth factors . The compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation. This inhibition can modulate immune responses and has potential therapeutic implications for autoimmune diseases and cancers.
Cellular Effects
The effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cytokines and growth factors . By inhibiting JAK1 and JAK2, the compound can alter gene expression patterns, leading to changes in cellular metabolism and immune responses. This modulation can result in reduced proliferation of certain cell types, making it a potential candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine exerts its effects through direct binding interactions with the active sites of JAK1 and JAK2 enzymes . This binding inhibits the enzymes’ activity, preventing the phosphorylation of downstream signaling molecules such as STAT proteins. The inhibition of these pathways can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of JAK1 and JAK2, resulting in prolonged modulation of immune responses and cellular functions .
Dosage Effects in Animal Models
The effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 and JAK2 without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted via the renal or biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of certain metabolites in the body .
Transport and Distribution
Within cells and tissues, [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with JAK1 and JAK2 enzymes . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction uses enaminonitriles and benzohydrazides, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is performed at 140°C and results in good-to-excellent yields .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system has been proposed for converting N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines often involve scalable reactions under controlled conditions. The microwave-mediated synthesis mentioned earlier is particularly suitable for industrial applications due to its efficiency and eco-friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of N-(2-pyridyl)amidines.
Reduction: Reduction reactions involving the pyridine ring.
Substitution: Nucleophilic substitution reactions involving the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and copper acetate . Reaction conditions often involve elevated temperatures and the use of catalysts or oxidizers .
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which exhibit diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines . These compounds share a similar core structure but differ in their substituents and biological activities .
Uniqueness
The uniqueness of [1,2,4]triazolo[1,5-a]pyridin-7-ylmethanamine lies in its specific interactions with molecular targets and its diverse biological activities .
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRAFJNQNVUWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)
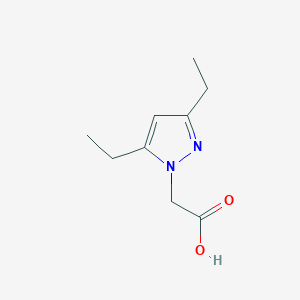
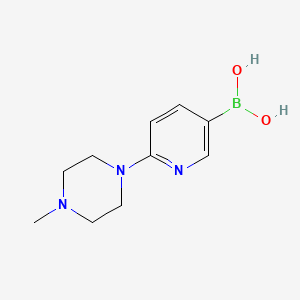
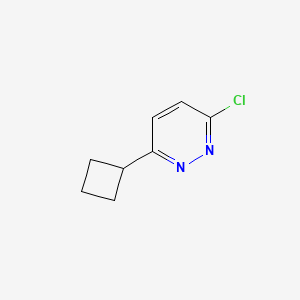

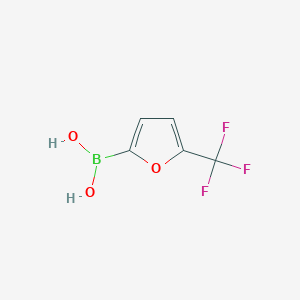
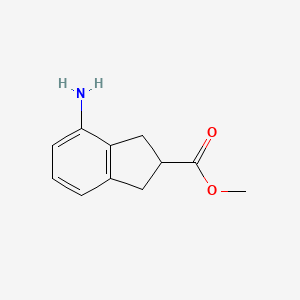
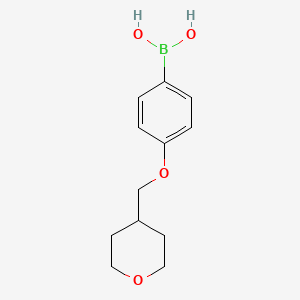
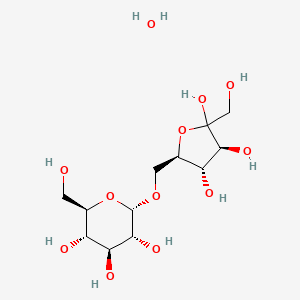
![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)
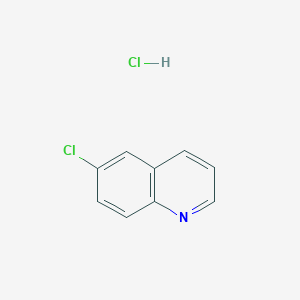
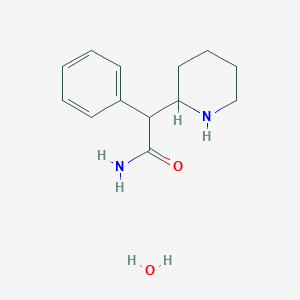
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)
